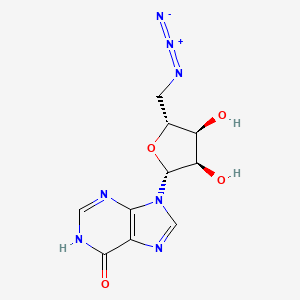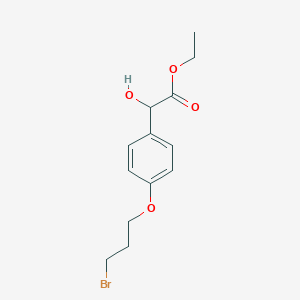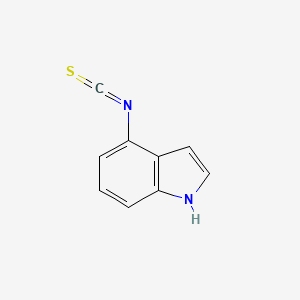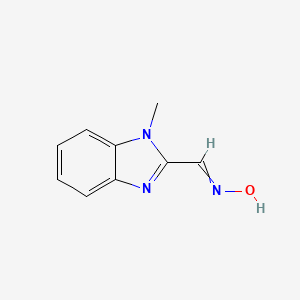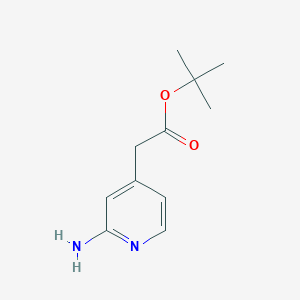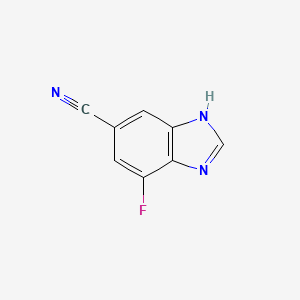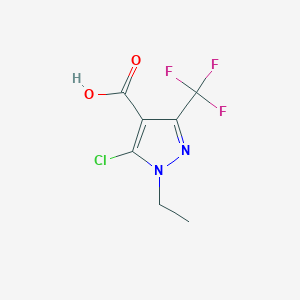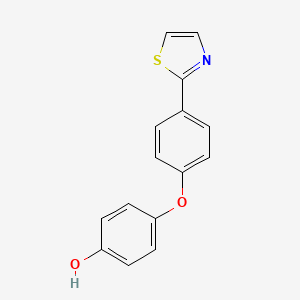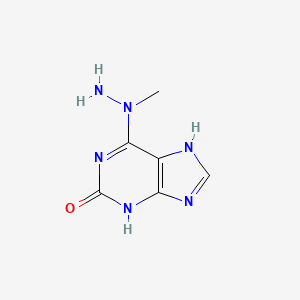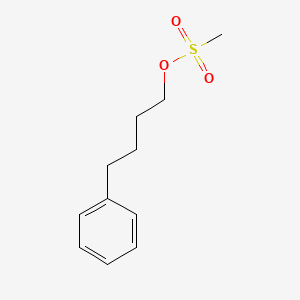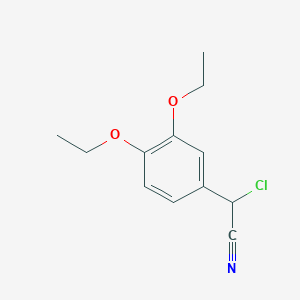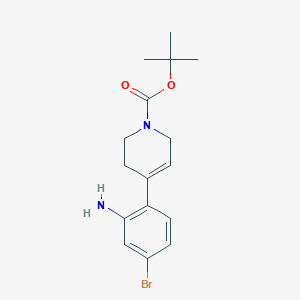
tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant biological activities, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a brominated aniline derivative with a dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the use of cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
科学研究应用
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Employed in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. In the context of its medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The compound’s bromophenyl and amino groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Known for its long-acting effects in managing high blood pressure.
Uniqueness
Tert-butyl 4-(2-amino-4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to other dihydropyridines.
属性
分子式 |
C16H21BrN2O2 |
|---|---|
分子量 |
353.25 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-amino-4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(17)10-14(13)18/h4-6,10H,7-9,18H2,1-3H3 |
InChI 键 |
UJUAMVZEDRVGJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

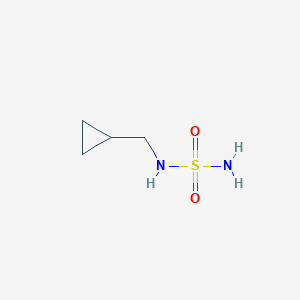
amine](/img/structure/B8521794.png)
![4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-](/img/structure/B8521799.png)
